Cas no 332100-78-4 (<br>2-[5-(2-Bromo-phenyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-N-(2-methyl-4-nitro-ph enyl)-acetamide)
![<br>2-[5-(2-Bromo-phenyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-N-(2-methyl-4-nitro-ph enyl)-acetamide structure](https://ja.kuujia.com/scimg/cas/332100-78-4x500.png)
<br>2-[5-(2-Bromo-phenyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-N-(2-methyl-4-nitro-ph enyl)-acetamide 化学的及び物理的性質
名前と識別子
-
- <br>2-[5-(2-Bromo-phenyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-N-(2-methyl-4-nitro-ph enyl)-acetamide
- 332100-78-4
- AKOS000566652
- AG-690/13701316
- 2-[5-(2-Bromo-phenyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-N-(2-methyl-4-nitro-phenyl)-acetamide
- 2-((5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(2-methyl-4-nitrophenyl)acetamide
- 2-{[5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-{4-nitro-2-methylphenyl}acetamide
-
- MDL: MFCD01817457
- インチ: InChI=1S/C17H13BrN4O4S/c1-10-8-11(22(24)25)6-7-14(10)19-15(23)9-27-17-21-20-16(26-17)12-4-2-3-5-13(12)18/h2-8H,9H2,1H3,(H,19,23)
- InChIKey: FAUPFKIJODXCHX-UHFFFAOYSA-N
- ほほえんだ: CC1=CC(=CC=C1NC(=O)CSC2=NN=C(C3=CC=CC=C3Br)O2)[N+](=O)[O-]
計算された属性
- せいみつぶんしりょう: 447.98409Da
- どういたいしつりょう: 447.98409Da
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 27
- 回転可能化学結合数: 7
- 複雑さ: 538
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4
- トポロジー分子極性表面積: 139Ų
<br>2-[5-(2-Bromo-phenyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-N-(2-methyl-4-nitro-ph enyl)-acetamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM517436-1g |
2-((5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(2-methyl-4-nitrophenyl)acetamide |
332100-78-4 | 97% | 1g |
$291 | 2023-02-17 |
<br>2-[5-(2-Bromo-phenyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-N-(2-methyl-4-nitro-ph enyl)-acetamide 関連文献
-
Yifang Gao,Yuan Jiao,Wenjing Lu,Yang Liu,Hui Han,Xiaojuan Gong,Shaomin Shuang,Chuan Dong J. Mater. Chem. B, 2018,6, 6099-6107
-
3. Bayesian analysis of data from segmented super-resolution images for quantifying protein clustering†Marta Cullell-Dalmau,Carlo Manzo Phys. Chem. Chem. Phys., 2020,22, 1107-1114
-
Pintu Maity,Sabir Ahammed,Rabindra Nath Manna,Brindaban C. Ranu Org. Chem. Front., 2017,4, 69-76
-
Nitin Wadnerkar,Vijayanand Kalamse,Ajay Chaudhari RSC Adv., 2012,2, 8497-8501
-
Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942
-
Vijaya Prabhagar. M.,M. Praveen Kumar,Chisato Takahashi,Subrata Kundu,Tharangattu N. Narayanan,Deepak K. Pattanayak New J. Chem., 2019,43, 14313-14319
-
Chaoyang Ge,Wenhao Zhai,Cheng Tian,Shiqi Zhao,Tong Guo,Shuren Sun,Weixi Chen,Guangzhao Ran RSC Adv., 2019,9, 16779-16783
-
Amanda Bongers,Berthorie Beauvoir,Nicholas Streja,Georg Northoff,Alison B. Flynn Chem. Educ. Res. Pract., 2020,21, 496-512
<br>2-[5-(2-Bromo-phenyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-N-(2-methyl-4-nitro-ph enyl)-acetamideに関する追加情報
Introduction to 2-[5-(2-Bromo-phenyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-N-(2-methyl-4-nitro-ph enyl)-acetamide (CAS No. 332100-78-4)
The compound 2-[5-(2-Bromo-phenyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-N-(2-methyl-4-nitro-ph enyl)-acetamide, identified by its CAS number 332100-78-4, represents a significant advancement in the field of medicinal chemistry. This molecule, characterized by its intricate structural framework, has garnered considerable attention due to its potential applications in therapeutic interventions. The presence of multiple pharmacophoric moieties within its structure underscores its versatility and makes it a subject of intense research interest.
In recent years, the development of novel compounds with enhanced pharmacological properties has been a cornerstone of pharmaceutical innovation. The oxadiazole scaffold, a key structural component of this compound, is well-documented for its broad spectrum of biological activities. Specifically, the incorporation of a 2-bromo-phenyl group and a [1,3,4]oxadiazol-2-ylsulfanyl moiety introduces unique electronic and steric properties that can modulate receptor interactions. These features are particularly relevant in the design of molecules targeting neurological and inflammatory disorders.
The pharmacological profile of 2-[5-(2-Bromo-phenyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-N-(2-methyl-4-nitro-ph enyl)-acetamide has been extensively explored in preclinical studies. Research indicates that this compound exhibits potent inhibitory effects on various enzymes and receptors implicated in pathophysiological processes. Notably, its interaction with the N-methyl-D-aspartate (NMDA) receptor has been a focal point of investigation. The NMDA receptor is critically involved in synaptic plasticity and neuroprotection, making it a prime target for the treatment of conditions such as Alzheimer's disease and traumatic brain injury.
One of the most compelling aspects of this compound is its ability to cross the blood-brain barrier (BBB), a property that is essential for therapeutic efficacy in central nervous system (CNS) disorders. The structural features of 2-[5-(2-Bromo-phenyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-N-(2-methyl-4-nitro-ph enyl)-acetamide, particularly the presence of lipophilic substituents like the 2-bromo-phenyl group, facilitate its penetration through the BBB. This characteristic opens up avenues for treating CNS disorders that were previously challenging to address with conventional pharmacotherapies.
The synthesis and optimization of this compound have been driven by advancements in computational chemistry and high-throughput screening techniques. These methodologies have enabled researchers to rapidly identify and refine molecular structures with desired pharmacological properties. The use of molecular docking studies has been instrumental in understanding the binding interactions between 2-[5-(2-Bromo-phenyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-N-(2-methyl-4-nitro-ph enyl)-acetamide and biological targets. Such computational approaches have not only accelerated the drug discovery process but also provided insights into the structural determinants of biological activity.
In clinical settings, the potential therapeutic applications of 332100-78-4 are being evaluated through rigorous preclinical and clinical trials. Preliminary findings suggest that this compound may offer significant benefits in managing neurological disorders characterized by oxidative stress and inflammation. The nitro group present in the molecule's structure is known to contribute to its antioxidant properties, which are crucial for mitigating neuronal damage caused by reactive oxygen species (ROS).
The role of inflammation in various diseases has also been a key focus of research involving this compound. Studies have demonstrated that 2-[5-(2-Bromo-phenyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-N-(2-methyl-4-nitro-ph enyl)-acetamide can modulate inflammatory pathways by interacting with cytokine receptors and transcription factors. This capability makes it a promising candidate for treating chronic inflammatory conditions such as rheumatoid arthritis and inflammatory bowel disease.
The development of novel drug candidates often involves addressing challenges related to bioavailability and metabolic stability. In the case of CAS No. 332100-78-4, efforts have been directed towards optimizing its pharmacokinetic profile through structural modifications. Techniques such as prodrug design and formulation engineering have been employed to enhance its solubility and absorption rates. These strategies are essential for ensuring that the compound reaches therapeutic concentrations efficiently upon administration.
The future prospects for this compound are promising, with ongoing research aimed at expanding its therapeutic applications. Collaborative efforts between academic institutions and pharmaceutical companies are expected to yield new insights into its mechanisms of action and potential uses in diverse medical conditions. As our understanding of disease pathophysiology evolves, so too will our ability to leverage compounds like 332100-78-4 to develop innovative treatments.
332100-78-4 (<br>2-[5-(2-Bromo-phenyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-N-(2-methyl-4-nitro-ph enyl)-acetamide) 関連製品
- 2716848-88-1(rel-(2S,3S)-2-Amino-3-(4-methoxy-phenyl)-butyric acid hydrochloride)
- 851864-89-6(2-{(3-fluorophenyl)methylsulfanyl}-1-(4-methoxybenzoyl)-4,5-dihydro-1H-imidazole)
- 1203380-92-0(3-4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl-1-(2-phenylethyl)urea)
- 10411-52-6(2,3-Dichloroisobutyric acid)
- 102822-05-9(1,2,3,4-Tetrafluoro-5,8-dihydroxyanthracene-9,10-dione)
- 2098131-34-9(6-(2-Aminoethoxy)quinoline dihydrochloride)
- 569688-24-0(Cyclohexanone, 2-[4-(dimethylamino)phenyl]-)
- 87976-71-4(Propanoic-1-13C acid,2-oxo-, sodium salt (1:1))
- 22214-29-5((3E)-4-(3-Hydroxyphenyl)-3-buten-2-one)
- 2248402-40-4(3-tert-butyl 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl) pyridine-2,3-dicarboxylate)